3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an iodine atom at the 3-position and a methoxy group at the 5-position.
Mechanism of Action
Target of Action
1h-pyrazolo[3,4-b]pyridines, the class of compounds it belongs to, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with biological targets in a similar manner to these bases.
Mode of Action
Compounds in the 1h-pyrazolo[3,4-b]pyridines class could potentially interact with their targets in a manner similar to adenine and guanine .
Biochemical Analysis
Biochemical Properties
3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction between this compound and TRKs can lead to the modulation of kinase activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to suppress the growth of BaF3 cells harboring specific mutations . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These temporal effects are important considerations for in vitro and in vivo studies involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, leading to changes in metabolic flux and the levels of specific metabolites. The study of these metabolic pathways is essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in vivo. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through various targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling pathways.
Preparation Methods
The synthesis of 3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazole ring followed by the introduction of the iodine and methoxy substituents. One common method involves the reaction of 5-methoxy-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Biological Studies: The compound is used to study the biological pathways involving TRKs and their role in cell proliferation and differentiation.
Chemical Biology: It is employed in the design of chemical probes to investigate protein-ligand interactions and signal transduction pathways.
Comparison with Similar Compounds
3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine can be compared to other pyrazolopyridine derivatives, such as:
3-Iodo-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the methoxy group, which may affect its biological activity and selectivity.
5-Methoxy-1H-pyrazolo[3,4-b]pyridine:
3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine: Bromine substitution instead of iodine, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-iodo-5-methoxy-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-12-5-3-2-4-6(9-5)7(8)11-10-4/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJCYTWAGMLTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(NN=C2C=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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